3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
Description
3,4-Dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a heterocyclic compound featuring a methanone core bridging a tetrahydroisoquinoline moiety and a thiophene ring. Its structure combines aromatic and partially saturated systems, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity.
Properties
CAS No. |
53663-31-3 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-methylbenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C12H10N2S/c1-14-11-9-5-3-2-4-8(9)6-7-10(11)15-12(14)13/h2-7,13H,1H3 |
InChI Key |
WMEUJJQLMPZYQB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone typically involves the reaction of isoquinoline derivatives with thiophene-based compounds. One efficient approach is the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an androgen receptor antagonist, which can be useful in treating prostate cancer.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: Its chemical properties allow for potential use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves its interaction with androgen receptors. As an antagonist, it binds to these receptors, inhibiting their activity and thereby suppressing the growth of androgen-dependent cancer cells . The molecular pathways involved include the disruption of androgen receptor signaling, which is crucial for the proliferation of certain cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure allows for variations in substituents and heterocyclic systems, which influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Key Structural Features | Molecular Weight | Biological Activity/Notes | References |
|---|---|---|---|---|
| 3,4-Dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone | Thiophen-2-yl, tetrahydroisoquinoline | 257.33* | N/A (Theoretical focus) | N/A |
| (3-Chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2-yl)methanone | Chloro-benzothiophene substituent | 327.82 | Enhanced lipophilicity (Cl substituent) | |
| 3,4-Dihydro-1H-isoquinolin-2-yl(phenyl)methanone | Phenyl instead of thiophene | 237.30 | Reduced aromatic conjugation vs. thiophene | |
| (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyridoindol-3-yl)methanone | Piperazine-pyridoindole hybrid | 484.56 | Anti-HIV activity (IC₅₀ = 0.53 μM, SI = 483) | |
| 3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone | Chlorophenyl-oxazole substituent | 326.78 | Potential kinase inhibition (structural motif) | |
| PI3Kγ Inhibitors (e.g., Compound 3b in ) | Fluorophenyl-pyrazoline-thiophene hybrids | ~450–500 | PI3Kγ inhibition (IC₅₀ values pending) |
*Calculated based on molecular formula C₁₄H₁₃NOS.
Key Observations
Substituent Effects on Bioactivity: The thiophene ring in the target compound contributes to π-π stacking interactions in biological systems, as seen in analogs like the anti-HIV active compound . Phenyl substitution () reduces electronic conjugation compared to thiophene, which may lower binding affinity in enzyme-targeted applications.
Hybrid Systems :
- Incorporation of piperazine-pyridoindole () or pyrazoline () moieties introduces hydrogen-bonding sites, critical for kinase or protease inhibition.
Synthetic Feasibility: Pyrazoline-thiophene hybrids () exhibit moderate yields (32–58%) and melting points (50–126°C), suggesting manageable synthetic routes.
Biological Activity
3,4-Dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a fused isoquinoline and thiophene structure, which is known to impart various biological activities. The synthesis often involves multi-step processes, including Pictet–Spengler reactions and cyclization methods that yield derivatives with enhanced pharmacological properties .
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit notable antitumor effects. In vitro studies using the MTT assay have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancers .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | PC-3 | 12.8 |
| Compound C | HCT-116 | 10.5 |
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against several strains, including Gram-positive and Gram-negative bacteria. Notably, derivatives have shown activity against Escherichia coli but limited efficacy against Pseudomonas aeruginosa .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | P. aeruginosa | 5 |
Neuroprotective Effects
The compound's structural similarity to other isoquinoline derivatives suggests potential neuroprotective effects. Studies indicate that it may act as a dopamine receptor modulator, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Dopamine Receptors : Compounds with similar structures have been identified as positive allosteric modulators of D1 dopamine receptors, potentially influencing motor function and reward pathways .
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as topoisomerase I .
Case Studies
A recent study highlighted the efficacy of a specific derivative in inhibiting tumor growth in xenograft models. The compound was administered intraperitoneally, resulting in a significant reduction in tumor volume compared to control groups .
Q & A
Q. What are the optimized synthetic routes for 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling a thiophene carbonyl precursor with a 3,4-dihydroisoquinoline derivative. Catalytic systems like Ind2TiMe2 (5 mol%) in toluene at 105°C have been used for analogous compounds, achieving ~65% yield after purification via silica gel chromatography (PE/EtOAc 50:50) . Critical factors include:
- Catalyst selection : Titanium-based catalysts improve cyclization efficiency.
- Temperature : Elevated temperatures (e.g., 105°C) favor intramolecular cyclization.
- Purification : Chromatographic methods resolve byproducts from incomplete coupling.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 7.0–8.0 ppm, dihydroisoquinoline methylene groups at δ 3.0–4.0 ppm) and confirm carbonyl connectivity .
- IR Spectroscopy : Validate ketone C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro assays targeting:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for structural elucidation?
Conflicting NMR/IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or crystal packing effects. Address this via:
- DFT calculations : Optimize geometry and simulate NMR/IR spectra (Gaussian or ORCA software) .
- Molecular Dynamics (MD) : Model solvent interactions to predict experimental spectral deviations .
- Crystallography : Compare computed and experimental structures (Mercury CSD) to identify conformational discrepancies .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization hurdles (e.g., poor diffraction quality) can be tackled by:
Q. How do substituent modifications on the thiophene ring alter photophysical properties?
Substituents (e.g., electron-withdrawing groups) impact aggregation-induced emission (AIE) or phosphorescence:
- Optical spectroscopy : Compare UV-Vis/PL spectra of derivatives in solution vs. solid state.
- Thermally Activated Delayed Fluorescence (TADF) : Measure lifetime decay to assess triplet harvesting efficiency .
- QM/MM simulations : Map excited-state dynamics to design derivatives with red-shifted emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
